

Application Note: Determination of Azamethiphos Residue in Fish Tissue by LC-MS/MS

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Compound of Interest

Compound Name: Azamethiphos

Cat. No.: B1665915

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Abstract

This application note details a robust and sensitive method for the quantification of **Azamethiphos** residues in fish tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by solid-phase extraction (SPE) cleanup to ensure high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the determination of **Azamethiphos**. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring **Azamethiphos** levels in aquaculture products.

Introduction

Azamethiphos is an organophosphate insecticide used in aquaculture to control sea lice on salmonids.^[1] Its use necessitates reliable analytical methods to monitor residue levels in fish tissue to ensure consumer safety and compliance with regulatory limits. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of **Azamethiphos** in fish tissue using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocol

Sample Preparation

1.1. Homogenization:

- Excise a representative portion of the fish muscle tissue, removing skin and bones.
- Homogenize the tissue to a uniform consistency using a high-speed blender or homogenizer.

1.2. QuEChERS Extraction:

- Weigh 5 g (\pm 0.1 g) of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of water and 15 mL of acetonitrile (containing 1% acetic acid).
- Add 1.5 g of anhydrous sodium acetate (NaOAc) and 6 g of anhydrous magnesium sulfate (MgSO_4).
- Cap the tube and shake vigorously for 7 minutes.
- Centrifuge at 4000 rpm for 5 minutes.[\[2\]](#)

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube.
- Add 150 mg of anhydrous MgSO_4 , 50 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent.[\[2\]](#)
- Vortex the tube for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.[\[2\]](#)
- The resulting supernatant is ready for LC-MS/MS analysis. For enhanced cleanup, an additional SPE step can be performed.[\[3\]](#)

1.4. (Optional) C18 Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the supernatant from the d-SPE step onto the cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the **Azamethiphos** with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3][4]

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).[2]
- Mobile Phase A: 0.1% Formic acid in Water.[2]
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]
- Flow Rate: 0.3 mL/min.[2]
- Injection Volume: 10 µL.
- Column Temperature: 35°C.[2]
- Gradient Program:
 - Start at 30% B, hold for 1 min.
 - Linear gradient to 100% B over 4 min.
 - Hold at 100% B for 4 min.
 - Return to 30% B in 0.1 min and re-equilibrate for 3 min.

2.2. Mass Spectrometry Conditions:

- Instrument: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Ion Source Temperature: 500°C.
- Capillary Voltage: 3.5 kV.
- Collision Gas: Argon.
- MRM Transitions:
 - Precursor Ion (m/z): 325.0[5]
 - Product Ion 1 (Quantifier, m/z): 183.0[5]
 - Product Ion 2 (Qualifier, m/z): 139.0[5]
 - Collision Energy (eV) for 183.0: (Optimize for specific instrument, typically 15-25 eV).
 - Collision Energy (eV) for 139.0: (Optimize for specific instrument, typically 25-35 eV).

Quality Control

- Calibration Curve: Prepare matrix-matched calibration standards over a concentration range of 1 to 100 ng/g to account for matrix effects. The linearity of the calibration curve should have a coefficient of determination ($R^2 \geq 0.99$).[6]
- Spiked Samples: Analyze spiked blank fish tissue samples at low, medium, and high concentrations to assess method accuracy and precision. Recoveries should be within 70-120% with a relative standard deviation (RSD) $\leq 20\%$. [6]
- Blanks: Analyze a method blank with each batch of samples to check for contamination.

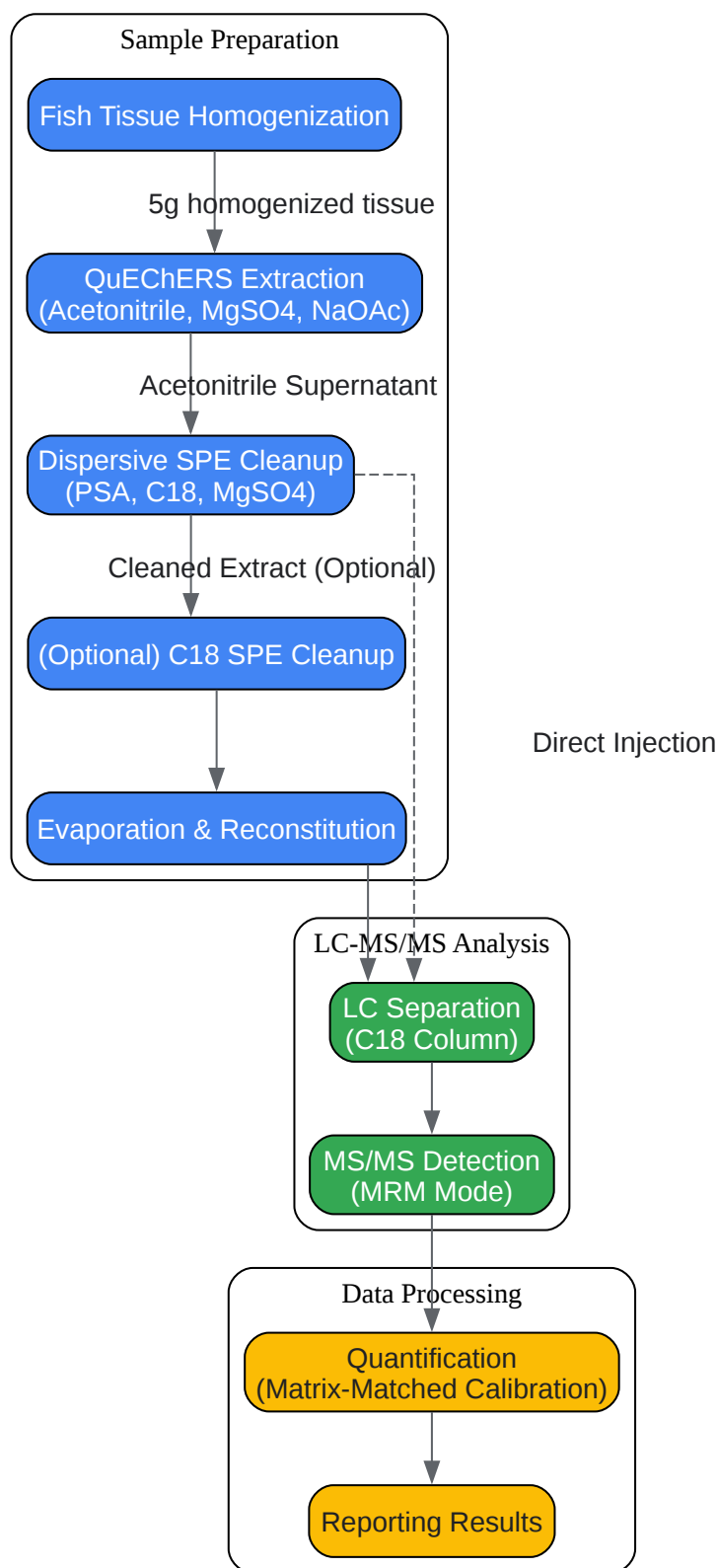
Data Presentation

Table 1: Method Validation Parameters for **Azamethiphos** Analysis in Fish Tissue

| Parameter | Result |
|-----------------------------------|---------------------------------|
| Linearity Range | 1 - 100 ng/g |
| Correlation Coefficient (R^2) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.2 ng/g[2] |
| Limit of Quantification (LOQ) | 0.6 ng/g (calculated as 3x LOD) |
| Recovery | 86% (at 10 ng/g)[3] |
| Precision (RSD) | 5.3%[3] |

Visualizations

Experimental Workflow



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Caption: Experimental workflow for **Azamethiphos** analysis.

Logical Relationships of Key Analytical Steps



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Caption: Key steps in the analytical method.

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